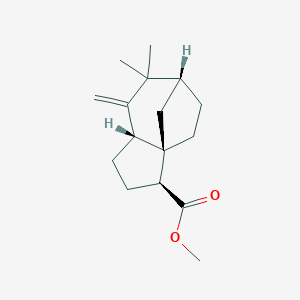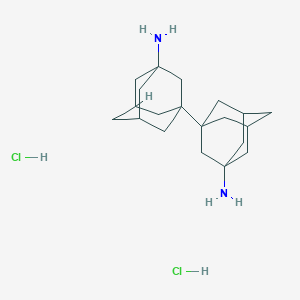![molecular formula C9H10N2O6 B103309 (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione CAS No. 15425-10-2](/img/structure/B103309.png)
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[82102,7]tridec-6-ene-3,5-dione is a complex organic compound that features multiple functional groups, including hydroxyl, epoxy, and pyrimido-oxazocine structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione typically involves multiple steps, including the formation of the pyrimido-oxazocine core, introduction of hydroxyl groups, and epoxidation. Common synthetic routes may include:
Formation of the Pyrimido-Oxazocine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or heterocyclic compounds.
Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can introduce hydroxyl groups at specific positions.
Epoxidation: The epoxy group can be introduced using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The epoxy group can be reduced to diols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxy or hydroxyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Diols
Substitution: Amino or thio derivatives
科学的研究の応用
Chemistry
In chemistry, (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[82102,7]tridec-6-ene-3,5-dione could be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
作用機序
The mechanism of action of (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Modulation: The compound may influence cellular pathways by interacting with key signaling molecules.
類似化合物との比較
Similar Compounds
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione: shares similarities with other pyrimido-oxazocine derivatives and epoxy compounds.
Pyrimido-oxazocine Derivatives: These compounds have similar core structures but may differ in functional groups and substitutions.
Epoxy Compounds: Compounds with epoxy groups that undergo similar chemical reactions.
Uniqueness
The uniqueness of (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[82102,7]tridec-6-ene-3,5-dione lies in its combination of functional groups and structural complexity
特性
CAS番号 |
15425-10-2 |
|---|---|
分子式 |
C9H10N2O6 |
分子量 |
242.19 g/mol |
IUPAC名 |
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione |
InChI |
InChI=1S/C9H10N2O6/c12-4-1-5-11(9(15)10-4)8-7(14)6(13)3(17-8)2-16-5/h1,3,6-8,13-14H,2H2,(H,10,12,15)/t3-,6-,7-,8-/m1/s1 |
InChIキー |
SJHFNVGVSNXHJS-YXZULKJRSA-N |
SMILES |
C1C2C(C(C(O2)N3C(=CC(=O)NC3=O)O1)O)O |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=CC(=O)NC3=O)O1)O)O |
正規SMILES |
C1C2C(C(C(O2)N3C(=CC(=O)NC3=O)O1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


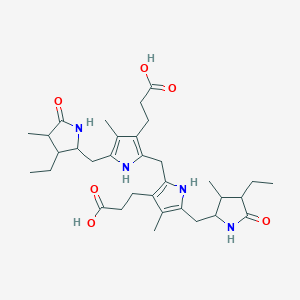
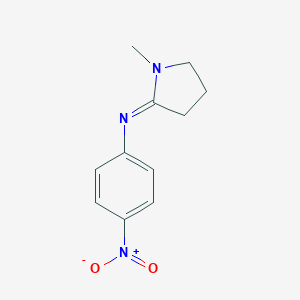
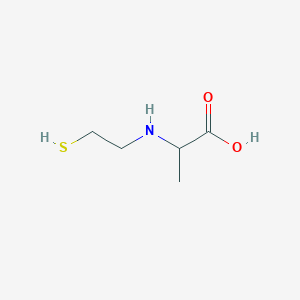

![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate](/img/structure/B103234.png)
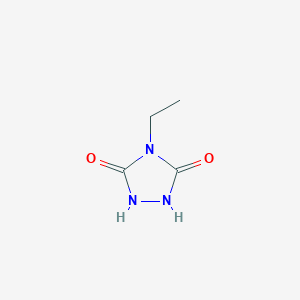
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
